molecular formula C10H7Cl2NO2 B11715994 Methyl 4,5-Dichloroindole-3-carboxylate

Methyl 4,5-Dichloroindole-3-carboxylate

Cat. No.: B11715994
M. Wt: 244.07 g/mol
InChI Key: NCADUUWKKRJHAO-UHFFFAOYSA-N
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Description

Methyl 4,5-Dichloroindole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-Dichloroindole-3-carboxylate typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This method includes the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of copper(I) iodide . Another common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-Dichloroindole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,5-Dichloroindole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4,5-Dichloroindole-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. The compound’s effects are mediated through its ability to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Methyl 4,5-Dichloroindole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits higher potency in certain biological assays and has a broader spectrum of activity .

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

methyl 4,5-dichloro-1H-indole-3-carboxylate

InChI

InChI=1S/C10H7Cl2NO2/c1-15-10(14)5-4-13-7-3-2-6(11)9(12)8(5)7/h2-4,13H,1H3

InChI Key

NCADUUWKKRJHAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C(=C(C=C2)Cl)Cl

Origin of Product

United States

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